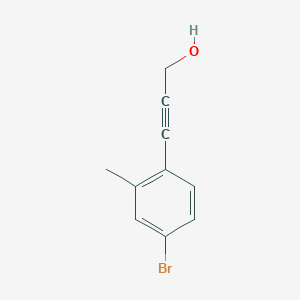

3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol

Description

3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a 4-bromo-2-methylphenyl substituent. Propargyl alcohols are versatile intermediates in organic synthesis, particularly in click chemistry, catalytic coupling reactions, and the preparation of heterocycles . The bromine atom enhances electrophilic reactivity, while the methyl group may influence steric and electronic properties, affecting solubility and crystallization behavior .

Properties

CAS No. |

902137-98-8 |

|---|---|

Molecular Formula |

C10H9BrO |

Molecular Weight |

225.08 g/mol |

IUPAC Name |

3-(4-bromo-2-methylphenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C10H9BrO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,6H2,1H3 |

InChI Key |

WXIANMVWUXRAMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C#CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol typically involves the bromination of 2-methylphenylacetylene followed by a hydroxylation step. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation can be achieved using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-one.

Reduction: Formation of 3-(4-Methylphenyl)prop-2-yn-1-ol.

Substitution: Formation of 3-(4-Amino-2-methylphenyl)prop-2-yn-1-ol or 3-(4-Mercapto-2-methylphenyl)prop-2-yn-1-ol.

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with biological macromolecules, leading to modifications that can alter their function. This property makes it a valuable tool in studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol with structurally related compounds, focusing on molecular formulas, substituents, molecular weights, and commercial availability:

*Inferred properties based on analogs.

Key Observations :

Biological Activity

3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol is an organic compound with significant potential in medicinal chemistry. Its molecular structure features a prop-2-yn-1-ol moiety, which includes a triple bond and a hydroxyl group (-OH) attached to a phenyl ring that has both a bromine atom and a methyl group. This unique configuration may enhance its biological activities, particularly in the realms of antimicrobial and anticancer properties.

The molecular formula of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol is C10H10BrO, with a molecular weight of approximately 227.09 g/mol. The presence of the bromine atom is noteworthy as it can significantly influence the compound's reactivity and interaction with biological targets due to its electronegativity and steric effects.

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol exhibit notable antimicrobial properties. The bromine substituent may enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. For instance, studies have shown that halogenated phenolic compounds often display increased activity against various bacterial strains due to their ability to disrupt microbial cell walls or interfere with metabolic processes.

Anticancer Activity

Preliminary investigations suggest that this compound may also possess anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. The interaction of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol with cellular targets such as enzymes involved in cell cycle regulation is an area of ongoing research .

Structure-Activity Relationship (SAR)

The structure of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol allows for various interactions with biological macromolecules. The following table summarizes some structurally similar compounds and their respective biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-(4-Bromo-phenyl)prop-2-yn-1-ol | C9H7BrO | Lacks methyl group on phenyl ring | Moderate antimicrobial activity |

| 3-(4-Chloro-2-methylphenyl)prop-2-yn-1-ol | C10H10ClO | Contains chlorine instead of bromine | Anticancer properties noted |

| 3-(4-Nitrophenyl)prop-2-yn-1-ol | C10H9NO2 | Features a nitro group | Potential for anti-inflammatory effects |

The unique combination of functional groups in 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol imparts distinct chemical properties that may lead to diverse biological activities compared to these similar compounds.

Case Studies

Several studies have focused on the broader class of compounds related to 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol:

- Antimicrobial Screening : A study evaluated various halogenated phenolic compounds for their activity against Gram-positive and Gram-negative bacteria, finding that those with bromine substituents exhibited superior efficacy against Staphylococcus aureus and Escherichia coli. The IC50 values for these compounds ranged from 5 to 15 µg/mL .

- Anticancer Evaluation : In vitro assays on breast cancer cell lines demonstrated that derivatives similar to 3-(4-Bromo-2-methylphenyl)prop-2-yn-1ol inhibited cell growth significantly, with IC50 values around 10 µM. Mechanistic studies suggested that these compounds might induce apoptosis through the mitochondrial pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.